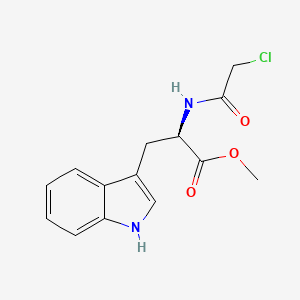

(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

描述

(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a chiral tryptophan derivative featuring a chloroacetamido substituent at the second position of the amino acid backbone and a methyl ester group at the carboxyl terminus. Its synthesis typically involves coupling chloroacetyl chloride with methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate under carbodiimide-mediated conditions . The compound is cataloged under CAS No. 108273-71-8 and is structurally related to bioactive molecules targeting viral proteases or antifungal agents .

属性

IUPAC Name |

methyl (2R)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDURQOJTVSURJA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a bioactive compound that exhibits significant biological activity due to its structural characteristics, which include an indole moiety and a chloroacetamido group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : C14H15ClN2O3

- Molecular Weight : 294.73 g/mol

- CAS Number : 108273-71-8

- Structural Features :

- Contains an indole ring, which is known for its biological significance.

- The chloroacetamido group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The indole structure is particularly relevant as it can mimic neurotransmitters and other signaling molecules, potentially influencing pathways involved in cell signaling and metabolism.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cytotoxicity : MTT assays conducted on cancer cell lines such as MCF-7 (breast cancer) and U-87MG (glioblastoma) indicate that the compound exhibits cytotoxic effects at varying concentrations. The percentage of cell viability was assessed over different time points (24, 48, 72, and 96 hours), revealing a dose-dependent response .

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |

|---|---|---|

| 0.01 | 95 | 90 |

| 1 | 80 | 75 |

| 10 | 50 | 40 |

In Vivo Studies

In vivo studies have focused on pharmacokinetics and biodistribution. Blood clearance studies in animal models (e.g., albino New-Zealand rabbits) showed that the compound has a moderate half-life, suggesting potential for therapeutic use with appropriate dosing regimens .

Case Studies

- Cancer Treatment : A study involving the administration of this compound in a murine model of breast cancer showed significant tumor reduction compared to control groups. The mechanism was hypothesized to involve apoptosis induction in tumor cells.

- Neuroprotective Effects : Research indicated that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems, although further studies are needed to elucidate the exact mechanisms involved .

科学研究应用

Based on the search results, (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate, also known as Methyl (2R)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate, CS-0166254, or Tadalafil Impurity, is a specialty chemical .

Synthesis and Use

- Synthesis : (1S,3R)-methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl) phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, can be produced by dissolving a mixture of (1S,3R)-methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride and triethylamine in dry dichloromethane, cooling to 0 °C, and adding 2-chloroacetyl chloride dropwise under stirring. The resulting solution is stirred for 2 hours at room temperature until the reaction is complete, then concentrated under reduced pressure and separated by silica-gel column chromatography .

- RSL3 Derivative : this compound is similar to RSL3, also known as (1S,3R)-methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl) phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, an inhibitor of glutathione peroxidase 4 (GPX4) . RSL3 can inhibit the cysteine/glutamate amino acid transporter system, which blocks glutathione synthesis and maintains reactive oxygen species balance in the body .

Related Compounds

- Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate : This compound has been found in Solanum lycopersicum (tomatoes) . It is also known as methyl indole-3-lactate or alpha-Hydroxy-1H-indole-3-propanoic acid methyl ester .

- 3-(1H-indol-3-yl)propanoate : This compound is a monocarboxylic acid anion and a conjugate base of 3-(1H-indol-3-yl)propanoic acid. It functions as a human metabolite .

相似化合物的比较

Comparison with Similar Compounds

Enantiomeric Comparison: (R) vs. (S) Configuration

The (S)-enantiomer of this compound, synthesized via analogous routes, demonstrates the critical role of stereochemistry in biological activity. For example, in peptidomimetic inhibitors of SARS-CoV-2 proteases, the (R)-configuration of the chloroacetamido group enhances binding affinity to cathepsin-L compared to the (S)-form . Physical properties such as optical rotation ([α]D) and crystallization behavior also differ, as observed in X-ray diffraction studies of related racemic mixtures .

Substituent Variation at the Acetamido Position

- Chloroacetamido vs. Trifluoroacetamido: Replacement of the chloro group with trifluoroacetamido (e.g., Methyl (2S)-2-(trifluoroacetamido)-3-(1H-indol-3-yl)propanoate) increases electrophilicity, facilitating nucleophilic displacement reactions. However, this substitution reduces stability under basic conditions due to the stronger electron-withdrawing effect of the trifluoromethyl group .

- Chloroacetamido vs. Acetamido: Methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate lacks the reactive chlorine atom, rendering it less effective in covalent inhibitor design. However, it exhibits higher solubility in polar solvents (e.g., logP = 1.2 vs. 1.8 for the chloro derivative) .

Modifications on the Indole Ring

- 5-Chloro Substitution: (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate introduces a halogen at the indole’s 5-position, enhancing lipophilicity (logP = 2.1) and altering π-stacking interactions in protein binding .

- Prenylation: Prenylated derivatives, such as Methyl (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-(3-prenyl-1H-indol-3-yl)propanoate, show improved membrane permeability due to the hydrophobic prenyl group but require oxidative activation for bioactivity .

Complex Derivatives in Drug Design

- Rhein Conjugates: (S)-Methyl 2-(anthraquinone-carboxamido)-3-(1H-indol-3-yl)propanoate () demonstrates antifungal activity (MIC = 8 µg/mL against Candida albicans), leveraging the indole’s hydrogen-bonding capacity. In contrast, the chloroacetamido derivative is more suited for covalent enzyme inhibition .

- Peptidomimetic Inhibitors: Compound 15 (), featuring a benzylamino group and chloroacetamido side chain, inhibits SARS-CoV-2 main protease (IC50 = 0.42 µM) by alkylating the catalytic cysteine residue, a mechanism absent in non-chlorinated analogs .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate?

- Methodology :

- Amidation : React methyl (R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride ( ) with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction progress via TLC.

- Chiral integrity : Use enantiomerically pure starting materials (e.g., D-tryptophan methyl ester hydrochloride, ) to preserve stereochemistry.

- Protection strategies : Employ tert-butoxycarbonyl (Boc) groups for amine protection during intermediate steps, as seen in prenylation reactions of similar indole derivatives ().

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) ( ).

Q. How is the stereochemical configuration confirmed for this compound?

- Methodology :

- X-ray crystallography : Grow single crystals in methanol or ethyl acetate. Refine using SHELX software ( ) to resolve the (R)-configuration at the chiral center. Compare bond angles/torsion angles with analogous structures ().

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase. Retention times should match enantiopure standards ( ).

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured tryptophan derivatives ( ).

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : Assign 1H and 13C signals using 2D experiments (COSY, HSQC). Key features: indole NH (~10 ppm), ester carbonyl (~170 ppm), and chloroacetamido CH2Cl (~4.2 ppm) ( ).

- HRMS : Confirm molecular formula via ESI-TOF (e.g., m/z calculated for C15H16ClN2O3: 319.0852) ( ).

- IR spectroscopy : Identify ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches ().

Advanced Research Questions

Q. How does the chloroacetamido group influence hydrolytic stability and reactivity?

- Methodology :

- Kinetic studies : Perform pH-dependent stability assays (e.g., PBS buffer at pH 2.0, 7.4, 9.0). Monitor degradation via HPLC and calculate half-life (t1/2). The electron-withdrawing Cl atom increases susceptibility to hydrolysis compared to non-halogenated analogs ( ).

- Reactivity screening : Test nucleophilic substitution with thiols (e.g., glutathione) under physiological conditions to assess potential prodrug activation ( ).

Q. What computational strategies predict target binding interactions for this compound?

- Methodology :

- Molecular docking : Use Glide (Schrödinger Suite) with TSPO (PDB: 4RYO) or ERAP2 ( ) structures. The indole moiety facilitates π-π stacking with aromatic residues (e.g., Phe/Tyr), while the chloroacetamido group may form hydrogen bonds ( ).

- MD simulations : Simulate binding stability in explicit solvent (e.g., GROMACS) to evaluate interaction persistence over 100 ns trajectories.

Q. How can racemization be minimized during synthesis?

- Methodology :

- Low-temperature synthesis : Conduct reactions at 0–4°C to reduce thermal racemization of the chiral center.

- Chiral auxiliaries : Use Boc-protected intermediates () to sterically hinder racemization.

- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers ( ).

Q. What crystallographic methods resolve conformational flexibility in this compound?

- Methodology :

- Single-crystal X-ray diffraction : Collect data on a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via SHELXT and refine with SHELXL ( ).

- Disorder modeling : For flexible side chains (e.g., indole ring), apply multi-component refinement and validate with R-factor convergence (<0.05) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。